molecular formula C26H17N3 B12914525 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole CAS No. 258329-25-8

6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole

Cat. No.: B12914525
CAS No.: 258329-25-8
M. Wt: 371.4 g/mol
InChI Key: ADBUIDURBNFBEM-UHFFFAOYSA-N
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Description

6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the tricyclic indole structure, which can be further modified to obtain the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, under the influence of acids, 3-formylindole can form urorosein, which decomposes to give a series of indole derivatives, including 6-(indol-3-yl)-5H,7H-indolo[2,3-b]carbazole . These reactions often result in the formation of biologically active products with potential therapeutic applications.

Scientific Research Applications

6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, indole derivatives have shown promise as antiviral, anticancer, and antimicrobial agents . Additionally, they are used in the development of new drugs and therapeutic agents. In industry, indole derivatives are employed in the production of dyes, pigments, and other chemical products .

Mechanism of Action

The mechanism of action of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . For example, they can modulate the activity of enzymes, receptors, and signaling pathways, leading to their therapeutic effects. The exact molecular targets and pathways involved depend on the specific indole derivative and its intended application.

Comparison with Similar Compounds

6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole can be compared with other indole derivatives, such as 1H-indole-3-carbaldehyde and its related compounds . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of biologically active molecules. Its diverse applications in chemistry, biology, medicine, and industry highlight its importance as a research tool and therapeutic agent.

Properties

CAS No.

258329-25-8

Molecular Formula

C26H17N3

Molecular Weight

371.4 g/mol

IUPAC Name

6-(1H-indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole

InChI

InChI=1S/C26H17N3/c1-4-10-21-17(9-1)20(14-27-21)24-25-18(15-7-2-5-11-22(15)28-25)13-19-16-8-3-6-12-23(16)29-26(19)24/h1-14,27-29H

InChI Key

ADBUIDURBNFBEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C(=C3N2)C5=CNC6=CC=CC=C65)NC7=CC=CC=C74

Origin of Product

United States

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